molecular formula C24H26N2O5S B12141377 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12141377
M. Wt: 454.5 g/mol
InChI Key: SMLGQIHPINVCOH-UHFFFAOYSA-N
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Description

Position 3 features a hydroxyl group, which may participate in hydrogen bonding or metal coordination. At position 4, the 7-methoxy-1-benzofuran-2-yl carbonyl group introduces aromaticity and electron-withdrawing effects, while position 5 is occupied by a 2-thienyl moiety, contributing to π-π stacking interactions and heterocyclic diversity.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C24H26N2O5S/c1-4-25(5-2)11-12-26-20(18-10-7-13-32-18)19(22(28)24(26)29)21(27)17-14-15-8-6-9-16(30-3)23(15)31-17/h6-10,13-14,20,28H,4-5,11-12H2,1-3H3

InChI Key

SMLGQIHPINVCOH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the introduction of the thienyl group, and finally the formation of the pyrrol-2-one ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be considered to reduce the environmental impact of the production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Structure and Functional Groups

The compound's structure incorporates multiple functional groups that contribute to its chemical reactivity and biological activity:

  • Diethylamino Group : This moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Hydroxy Group : This functional group can participate in various chemical reactions, including oxidation and reduction.
  • Benzofuran Moiety : This aromatic structure is often associated with biological activity and can modulate enzyme interactions.
  • Thienyl Group : The presence of this sulfur-containing heterocycle may enhance the compound's electronic properties.

Medicinal Chemistry

This compound shows promise as a lead candidate for drug development targeting various conditions:

  • Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating disorders such as depression or anxiety.
  • Cancer Therapy : The structural components may exhibit anticancer properties through enzyme inhibition or modulation of cell signaling pathways.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its diverse functional groups allow researchers to explore new synthetic pathways and reaction mechanisms.

Material Science

The unique electronic structure resulting from the combination of benzofuran and thienyl groups makes this compound a candidate for developing advanced materials with specific electronic or optical properties. Potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : The compound's properties may be exploited in creating efficient light-emitting devices.
  • Sensors : Its reactivity could be utilized in developing sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, the diethylamino group may interact with neurotransmitter receptors in the brain, while the benzofuran moiety may interact with enzymes involved in metabolic pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Variations in the Acyl Substituent (Position 4)

  • Target Compound : The 7-methoxybenzofuran-2-yl carbonyl group provides a fused aromatic system with methoxy substitution, enhancing electron density and steric bulk.
  • 4-(1-Benzofuran-2-ylcarbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one (): Incorporates a thiadiazole-thioether side chain, adding hydrogen-bond acceptor capacity and rigidity compared to the target compound’s diethylaminoethyl group .

Substituents at Position 5

  • Target Compound : The 2-thienyl group offers moderate electron-withdrawing effects and sulfur-mediated interactions.
  • 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one (): Replaces the thienyl group with a 2-methoxyphenyl moiety, increasing electron-donating capacity and altering steric interactions .

Modifications in the Aminoethyl Side Chain (Position 1)

  • Target Compound: The diethylaminoethyl group balances basicity and lipophilicity.
  • 4-Benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (): Substitution with a dimethylaminoethyl group reduces steric hindrance and increases hydrophilicity due to shorter alkyl chains .

Heterocyclic Substituents and Their Impact

  • Benzofuran Derivatives: The target compound’s 7-methoxybenzofuran-2-yl group () contrasts with 5-[4-(benzyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one (), where the benzofuran is partially saturated (2,3-dihydro), reducing aromaticity and planarity .
  • Thiophene-Containing Analogues: 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () lacks the diethylaminoethyl and hydroxyl groups but shares the thienyl moiety, highlighting the role of sulfur in modulating binding interactions .

Data Tables

Compound ID (Evidence) Position 1 Substituent Position 4 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-(Diethylamino)ethyl 7-Methoxybenzofuran-2-yl carbonyl 2-Thienyl ~523.5 (estimated) High aromaticity, methoxy electron donation
2-(Diethylamino)ethyl 2-Furoyl 3-Propoxyphenyl ~429.5 Smaller acyl group, propoxy hydrophobicity
2-(Diethylamino)ethyl 2-Thienylcarbonyl 2-Methoxyphenyl ~471.6 Dual thiophene presence, methoxy donor
2-(Diethylamino)ethyl 4-Isopropoxy-3-methylbenzoyl 3-Ethoxy-4-hydroxyphenyl ~567.7 Polar hydroxyl group, steric isopropoxy
5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl 1-Benzofuran-2-ylcarbonyl 4-Ethylphenyl ~567.7 Thiadiazole-thioether, ethylphenyl hydrophobicity

Research Findings and Implications

  • Synthetic Methods : The target compound’s benzofuran-2-yl carbonyl group may be synthesized via palladium-catalyzed cross-coupling (analogous to ) or cyclization reactions .
  • Spectroscopic Characterization : NMR and IR data from analogues (e.g., ) suggest that the hydroxyl and carbonyl groups in the target compound would exhibit distinct absorption bands (~1680–1620 cm⁻¹ for carbonyls; ~3260 cm⁻¹ for -OH) .
  • Structure-Activity Relationships (SAR): The 7-methoxy group on benzofuran may enhance metabolic stability compared to unsubstituted benzofuran derivatives. Diethylaminoethyl groups improve membrane permeability relative to dimethylaminoethyl analogues () .

Biological Activity

The compound 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is C30H36N2O5C_{30}H_{36}N_{2}O_{5} with a molecular weight of 504.6 g/mol. The IUPAC name is 2-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one . This structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC30H36N2O5
Molecular Weight504.6 g/mol
IUPAC Name2-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one
InChI KeyPMMBKPPLCGQTCX-UHFFFAOYSA-N

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of the diethylamino group may enhance its lipophilicity, facilitating cellular uptake and interaction with target sites.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of similar compounds, particularly those containing the pyrazoline or pyrrolidine moieties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia)
  • MCF-7 (breast cancer)
  • HepG2 (hepatocellular carcinoma)

In a study focused on pyrazoline derivatives, compounds exhibited IC50 values ranging from 0.01 µM to 3.96 µM against these cell lines, indicating strong antiproliferative activity .

Neuroprotective Effects

The diethylamino group suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases.

Case Studies

  • Study on Pyrazoline Derivatives : A series of pyrazoline hybrids demonstrated selective cytotoxicity against cancer cell lines with IC50 values as low as 0.21 nM in MCF-7 cells. These compounds induced apoptosis and cell cycle arrest, highlighting their potential as anticancer agents .
  • Neuroprotective Screening : Another study evaluated compounds similar to our target molecule for neuroprotective effects in vitro, showing promise in reducing oxidative stress markers in neuronal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this pyrrol-2-one derivative, and what reaction conditions are critical for success?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, base-assisted cyclization (e.g., using KOH or NaH in ethanol) is effective for forming the pyrrol-2-one core . Critical parameters include:

  • Temperature : 60–80°C for cyclization to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol) ensures high purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the hydroxyl (-OH) proton typically appears as a singlet near δ 12 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C27H29N2O5S: 513.18 g/mol).
  • HPLC : Purity >95% is standard for research-grade material .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield, especially for large-scale preparation?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters:

  • Factors : Temperature, solvent polarity, catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps).
  • Response Surface Modeling : Identifies optimal conditions (e.g., 70°C, DMF, 3 mol% catalyst) .
  • Scale-Up Challenges : Continuous-flow reactors reduce exothermic risks and improve mixing efficiency .

Q. How should researchers address contradictions in reported synthetic methods, such as divergent yields for similar compounds?

  • Methodological Answer :

  • Reproducibility Checks : Replicate procedures with strict adherence to reported conditions (e.g., inert atmosphere, reagent drying).
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., incomplete cyclization or oxidation).
  • Case Study : In , yields for 5-aryl-substituted derivatives ranged from 44% to 86% due to steric hindrance from substituents like 4-chlorophenyl vs. 4-methoxyphenyl .

Q. What computational strategies can predict the compound’s photophysical or bioactive properties?

  • Methodological Answer :

  • DFT Calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict fluorescence or redox behavior.
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using software like AutoDock. The diethylaminoethyl group may enhance solubility for cellular uptake .

Q. How can researchers design experiments to evaluate the compound’s potential bioactivity without commercial bias?

  • Methodological Answer :

  • In Vitro Assays : Prioritize target-agnostic screens (e.g., cytotoxicity against cancer cell lines, enzyme inhibition panels).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 7-methoxybenzofuran with furan) and compare bioactivity .
  • Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

Key Considerations for Researchers

  • Contaminant Analysis : Trace solvents (e.g., DMF residuals) must be quantified via GC-MS for biological studies .
  • Stability Testing : Monitor degradation under light, heat, and humidity using accelerated stability protocols .

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